4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride
Description
4-[3-(Trifluoroacetamido)propyl]benzene-1-sulfonyl chloride (CAS: EN300-706118) is a specialized organic compound with the molecular formula C₁₁H₁₁ClF₃NO₃S and a molecular weight of 329.73 g/mol . It features two key functional groups: a sulfonyl chloride (-SO₂Cl) and a trifluoroacetamido (-NHCOCF₃) moiety attached to a propyl chain. The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution reactions, while the trifluoroacetamido group contributes to its lipophilicity and electronic properties. With a purity of 95%, this compound is likely utilized as a reagent in synthetic chemistry, particularly for introducing sulfonyl groups or serving as an intermediate in drug development .
Properties
IUPAC Name |
4-[3-[(2,2,2-trifluoroacetyl)amino]propyl]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO3S/c12-20(18,19)9-5-3-8(4-6-9)2-1-7-16-10(17)11(13,14)15/h3-6H,1-2,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTPYQXMRLGPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNC(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(trifluoroacetamido)propyl]benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can be attacked by nucleophiles such as amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a sulfonyl chloride and a trifluoroacetamido-propyl chain. Below is a comparative analysis with other compounds:
Key Observations:
- Reactivity : The target compound’s sulfonyl chloride group is more reactive than the tosyloxy group in SNAP-7941 derivatives, making it preferable for rapid sulfonylation reactions .
- Bioactivity : Unlike piperazine-based antimicrobials (e.g., compounds in ), the target compound lacks direct antimicrobial data, suggesting its primary role is synthetic rather than therapeutic .
Electronic and Steric Properties
- Electron-Withdrawing Effects : The trifluoroacetamido group’s strong electron-withdrawing nature increases the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols. This contrasts with HBK14–HBK19 (), where electron-donating methoxy groups modulate piperazine receptor binding .
Stability and Handling
- Hydrolysis Sensitivity: Sulfonyl chlorides are prone to hydrolysis, but the trifluoroacetamido group’s hydrophobicity may slightly improve stability in non-aqueous environments compared to hydrophilic analogs.
Biological Activity
4-[3-(Trifluoroacetamido)propyl]benzene-1-sulfonyl chloride is a synthetic compound notable for its sulfonyl chloride and trifluoroacetamido functional groups. This compound is characterized by its molecular formula and a molar mass of approximately 329.73 g/mol. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound appears as a white crystalline powder and is highly reactive due to the sulfonyl chloride group, which is known to participate in nucleophilic substitution reactions. This reactivity facilitates the synthesis of various derivatives that may exhibit distinct biological activities.
Biological Activity
Research indicates that compounds containing trifluoroacetamido groups often exhibit enhanced biological activity due to their ability to interact with biological molecules. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, enhancing their potency and selectivity for certain biological targets.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The sulfonyl chloride moiety can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Inhibition Studies : Research on related sulfonyl chlorides has demonstrated their ability to inhibit various enzymes, including proteases and kinases, suggesting that this compound may possess similar inhibitory properties.
- Antimicrobial Activity : Some sulfonamide derivatives have shown significant antimicrobial activity, indicating that this compound could be tested for similar effects against bacterial strains.
- Structural Activity Relationship (SAR) : The inclusion of trifluoroacetamido groups has been associated with increased potency in several drug candidates, highlighting the potential for this compound to exhibit enhanced therapeutic effects compared to non-fluorinated analogs.
Comparative Analysis
To better understand the potential applications of this compound, a comparison with similar compounds can be informative:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | Contains both sulfonyl chloride and trifluoroacetamido groups | |
| 3-Nitro-4-(trifluoroacetamido)benzene-1-sulfonyl chloride | Similar structure but includes a nitro group | |
| Trifluoromethyl benzenesulfonamide | Lacks the trifluoroacetamido side chain |
This table illustrates how this compound stands out due to its unique combination of functional groups, which may influence its chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
